molecular formula C12H9NO3 B15068219 6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one

6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one

Cat. No.: B15068219
M. Wt: 215.20 g/mol
InChI Key: USBRXKRFIPTWNC-UHFFFAOYSA-N
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Description

6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one is a heterocyclic compound that belongs to the furoquinoline family. This compound is characterized by a fused ring system consisting of a furan ring and a quinoline ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one typically involves the reaction of 3-coumarinoyl methyl pyridinium bromide salts with 2-acetyl-furo[2,3-b]quinoline in the presence of sodium acetate in refluxing acetic acid . This method allows for the efficient formation of the desired furoquinoline derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with additional oxygen functionalities.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors involved in cellular processes.

    Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one is unique due to its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties compared to other furoquinoline derivatives. These substitutions can influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

6-hydroxy-9-methylfuro[2,3-b]quinolin-4-one

InChI

InChI=1S/C12H9NO3/c1-13-10-3-2-7(14)6-9(10)11(15)8-4-5-16-12(8)13/h2-6,14H,1H3

InChI Key

USBRXKRFIPTWNC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)O)C(=O)C3=C1OC=C3

Origin of Product

United States

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